molecular formula C20H18BrN3O2S2 B2735415 N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941981-00-6

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2735415
CAS No.: 941981-00-6
M. Wt: 476.41
InChI Key: AWKHIQPWOJJRCT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S2 and its molecular weight is 476.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound's relevance in scientific research primarily stems from its utility in synthesizing novel derivatives with significant antimicrobial activities. For instance, the synthesis of new sulphonamide derivatives, including aminothiazole, amino-oxazole, and quinazoline-2-yl derivatives, has been explored. These compounds have shown good antimicrobial activity, with specific derivatives exhibiting high activity against various strains. Such research underscores the potential of N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide derivatives as a basis for developing new antimicrobial agents (Fahim & Ismael, 2019).

Structural Elucidation and Biological Assessment

Another avenue of research involves the microwave-assisted synthesis and structural elucidation of derivatives of this compound. These derivatives have been characterized by various spectroscopic methods and evaluated for antimicrobial activity against bacterial strains and fungal species. The structural analysis and biological assessment of these compounds provide insights into their potential therapeutic applications, highlighting the importance of such derivatives in developing new antimicrobial solutions (Ghazzali et al., 2012).

Anticancer and Antitumor Activities

Research has also extended to evaluating the anticancer and antitumor activities of derivatives of this compound. Studies have synthesized a variety of derivatives and screened them for potential antitumor activity against a range of human tumor cell lines. Such investigations are crucial for identifying compounds with promising anticancer properties, contributing to the ongoing search for effective cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory Activity

Moreover, derivatives of this compound have been synthesized and tested for their anti-inflammatory activity. Such studies are indicative of the compound's utility in developing new anti-inflammatory agents, which could be beneficial for treating various inflammatory disorders. This line of research demonstrates the compound's versatile application in medicinal chemistry and drug development (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S2/c1-13-2-6-15(7-3-13)23-19(26)12-28-20-24-17(11-27-20)10-18(25)22-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKHIQPWOJJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.